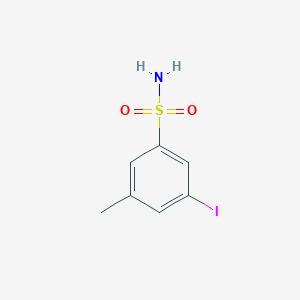![molecular formula C11H17NO B13197903 4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)
4-[(Butan-2-yloxy)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Butan-2-yloxy)methyl]aniline is an organic compound with the molecular formula C11H17NO It is an aniline derivative where the aniline nitrogen is substituted with a butan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butan-2-yloxy)methyl]aniline typically involves the reaction of aniline with butan-2-yloxy methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Butan-2-yloxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-[(Butan-2-yloxy)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive aniline derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Butan-2-yloxy)methyl]aniline involves its interaction with various molecular targets. The aniline group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The butan-2-yloxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, which lacks the butan-2-yloxy group.
N-Methylaniline: An aniline derivative with a methyl group instead of butan-2-yloxy.
N-Ethylaniline: Similar to N-methylaniline but with an ethyl group.
Uniqueness
4-[(Butan-2-yloxy)methyl]aniline is unique due to the presence of the butan-2-yloxy group, which imparts different chemical and physical properties compared to other aniline derivatives. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(butan-2-yloxymethyl)aniline |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9H,3,8,12H2,1-2H3 |
InChI Key |
WLBPSJJVWMXSCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


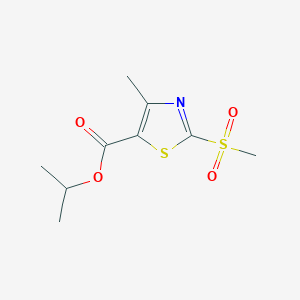
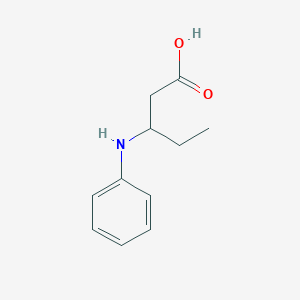
![8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13197837.png)
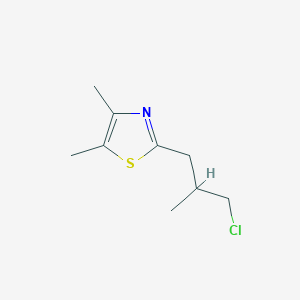
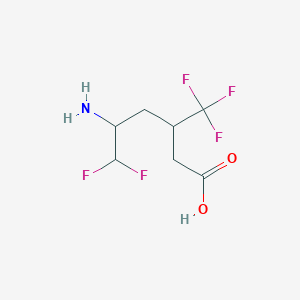


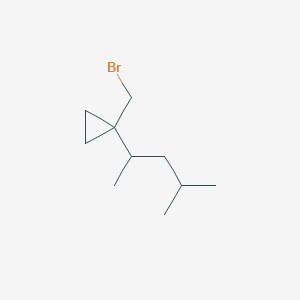
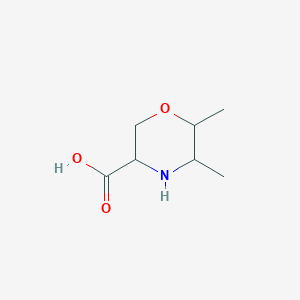

![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)
